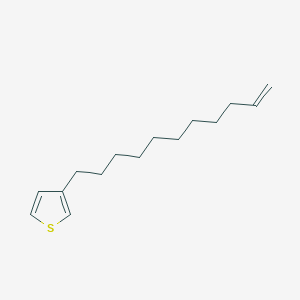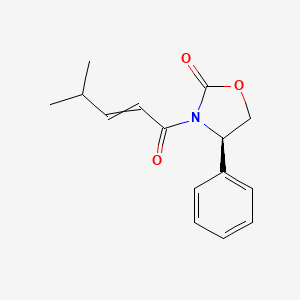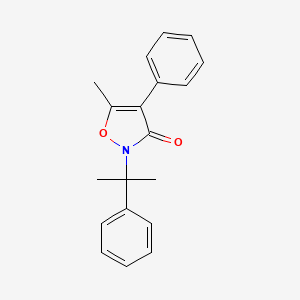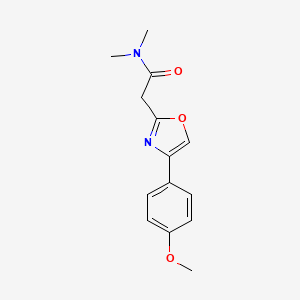
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- typically involves the formation of the oxazole ring followed by the introduction of the 4-methoxyphenyl and N,N-dimethylacetamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with an amide derivative in the presence of a dehydrating agent can lead to the formation of the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazolidines. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- include other oxazole derivatives such as:
- 2-(4-Methoxyphenyl)oxazole
- 4-(4-Methoxyphenyl)-2-oxazoline
- 4-(4-Methoxyphenyl)-1,3-oxazole
Uniqueness
What sets 2-Oxazoleacetamide, 4-(4-methoxyphenyl)-N,N-dimethyl- apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the N,N-dimethylacetamide group, in particular, may confer distinct reactivity and interactions with biological targets.
Properties
CAS No. |
595544-66-4 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H16N2O3/c1-16(2)14(17)8-13-15-12(9-19-13)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
JZBQDNWXVNTPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=NC(=CO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
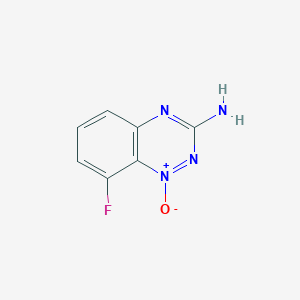
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
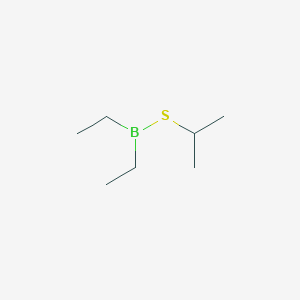
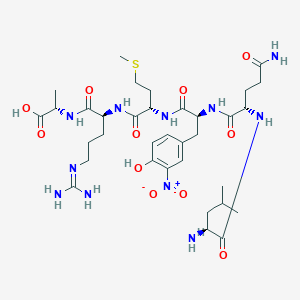
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
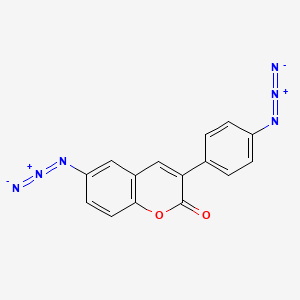
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
